Di-tert-butyl 2-methylmalonate
Overview
Description
Di-tert-butyl 2-methylmalonate is an organic compound with the molecular formula C11H20O4. It is a derivative of malonic acid, where two tert-butyl groups and a methyl group are attached to the malonate structure. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Mechanism of Action
Target of Action
Di-tert-butyl 2-methylmalonate is a type of malonate ester Malonate esters are known to be active on the hydrogen atoms of the methylene group, which can react with other groups to undergo alkylation, hydroxyalkylation, and amide formation .
Mode of Action
It is known that malonate esters, including this compound, can undergo various reactions due to the reactivity of the hydrogen atoms on their methylene groups .
Biochemical Pathways
Malonate esters are known to be involved in various reactions, including alkylation, hydroxyalkylation, and amide formation .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which may influence its absorption and distribution.
Result of Action
It is known that the compound has been used in the total synthesis of (+/−)-actinophyllic acid . It has also been employed as a precursor for metal-organic chemical vapor deposition of HfO2 and ZrO2 thin films .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-tert-butyl 2-methylmalonate can be synthesized through the esterification of methyl malonic acid with tert-butyl alcohol in the presence of a catalyst such as 4-(dimethylamino)pyridine. The reaction typically occurs in a non-aqueous solvent like diethyl ether and requires di-tert-butyl dicarbonate as a reagent. The reaction mixture is stirred at room temperature for 48 hours, followed by purification steps involving washing with water and hydrochloric acid, drying, and filtration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purification steps are also scaled up, often involving automated systems for washing, drying, and filtration to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: Di-tert-butyl 2-methylmalonate undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed under basic conditions to yield the corresponding malonic acid derivative.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Alkylation: Sodium hydride (NaH) and alkyl halides (e.g., 2-bromoethyl acetate) in tetrahydrofuran (THF) as the solvent.
Hydrolysis: Sodium hydroxide (NaOH) in a mixture of methanol and dichloromethane.
Major Products Formed:
Scientific Research Applications
Di-tert-butyl 2-methylmalonate has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and metabolic pathways involving malonate derivatives.
Comparison with Similar Compounds
Di-tert-butyl malonate: Similar structure but lacks the methyl group, making it less sterically hindered and slightly more reactive.
Diethyl malonate: Another malonate ester with ethyl groups instead of tert-butyl groups, offering different reactivity and solubility properties.
Dimethyl malonate: Features methyl groups, providing different steric and electronic effects compared to di-tert-butyl 2-methylmalonate.
Uniqueness: this compound is unique due to its combination of steric hindrance from the tert-butyl groups and the presence of a methyl group, which influences its reactivity and stability. This makes it particularly useful in specific synthetic applications where controlled reactivity is desired .
Properties
IUPAC Name |
ditert-butyl 2-methylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-8(9(13)15-11(2,3)4)10(14)16-12(5,6)7/h8H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWGGPUIWKWJIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501499 | |
Record name | Di-tert-butyl methylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34812-95-8 | |
Record name | Di-tert-butyl methylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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